3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
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Overview
Description
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group, dimethyl substitutions on the pyrazole ring, and a propanoic acid moiety
Mechanism of Action
Target of Action
It is identified as a human endogenous metabolite . Endogenous metabolites are involved in various biological processes, including signal transduction, energy production, and cell maintenance .
Mode of Action
As an endogenous metabolite, it likely interacts with various biological targets to exert its effects .
Biochemical Pathways
As an endogenous metabolite, it could potentially be involved in numerous metabolic pathways .
Pharmacokinetics
As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the urine .
Result of Action
As an endogenous metabolite, it likely has numerous effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-(3-methoxyphenyl)-3,5-dimethyl-1,3-diketone.
Substitution Reactions: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Michael addition reaction, where an appropriate Michael acceptor is reacted with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
- 3-[1-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
- 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanoic acid
Uniqueness
The uniqueness of 3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-14(7-8-15(18)19)11(2)17(16-10)12-5-4-6-13(9-12)20-3/h4-6,9H,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFBVPTZYHYJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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